(R)-3-(5-Fluoro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-3-(5-Fluoro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by the presence of a fluorinated pyrimidine ring, a pyrrolidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(5-Fluoro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors. Fluorination is introduced at the 5-position of the pyrimidine ring using a fluorinating agent.
Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized separately and then coupled with the fluorinated pyrimidine ring through an ether linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, especially at the fluorinated position.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the pyrrolidine ring can lead to the formation of pyrrolidinones.
Reduction: Reduction of the fluorinated pyrimidine ring can lead to the formation of dihydropyrimidines.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Probes: It can be used as a biological probe to study enzyme interactions and receptor binding.
Medicine
Industry
Chemical Industry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ®-3-(5-Fluoro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and specificity, while the tert-butyl ester group can improve the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
- ®-3-(5-Bromo-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
- Fluorination : The presence of a fluorine atom at the 5-position of the pyrimidine ring distinguishes it from its chloro and bromo analogs. Fluorination can significantly alter the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with biological targets.
Properties
Molecular Formula |
C13H18FN3O3 |
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Molecular Weight |
283.30 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H18FN3O3/c1-13(2,3)20-12(18)17-5-4-10(8-17)19-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3/t10-/m1/s1 |
InChI Key |
LZSFSXFQAPNOHK-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC=C(C=N2)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=N2)F |
Origin of Product |
United States |
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